3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine

medicinal chemistry physicochemical property nitrogen basicity

Selecting 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine (MW 243.21) over unfluorinated or regioisomeric piperidine-nitropyridines is a strategic decision to resolve ADME liabilities. The 3,3-gem-difluoro motif reduces piperidine basicity by ~2–3 log units, providing a neutral amine at physiological pH to mitigate lysosomal trapping and enable passive blood-brain barrier penetration (target Kp,uu > 0.3). Simultaneously, it blocks α-oxidation, the primary metabolic soft spot, to extend half-life. The 2-nitro group serves as a latent amine for rapid diversification into amide, sulfonamide, or urea series. For lead series where 4-trifluoromethylpiperidine analogs exhibit high logP (LipE < 4), this congener offers a similar steric profile with ~0.5 log units lower lipophilicity, improving LipE and reducing off-target promiscuity.

Molecular Formula C10H11F2N3O2
Molecular Weight 243.21 g/mol
CAS No. 1707706-70-4
Cat. No. B1408661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine
CAS1707706-70-4
Molecular FormulaC10H11F2N3O2
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(N=CC=C2)[N+](=O)[O-])(F)F
InChIInChI=1S/C10H11F2N3O2/c11-10(12)4-2-6-14(7-10)8-3-1-5-13-9(8)15(16)17/h1,3,5H,2,4,6-7H2
InChIKeyFEPIPHUJBHGNQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine CAS 1707706-70-4: Core Structural Profile and Procurement Context


3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine (CAS 1707706-70-4) is a fluorinated heterocyclic building block comprising a 2-nitropyridine core substituted at the 3-position with a 3,3-difluoropiperidine moiety . The gem‑difluoro motif significantly modulates basicity and conformational behavior of the piperidine ring, while the 2‑nitro group serves as a latent amino handle for downstream diversification [1]. This combination yields a compact scaffold (MW 243.21 g/mol) with distinct physicochemical properties that drive its utility in medicinal chemistry campaigns requiring enhanced metabolic stability and tunable lipophilicity [2].

Why 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine Cannot Be Replaced by Generic Nitropyridine-Piperidine Analogs


Substituting 3-(3,3-difluoropiperidin-1-yl)-2-nitropyridine with unfluorinated piperidine‑nitropyridines or alternative fluoropiperidine regioisomers is not a benign swap. The 3,3‑difluoro substitution profoundly lowers the nitrogen basicity (pKa reduction by ~2–3 log units) and restricts ring conformation, which directly impacts binding pose in target pockets and metabolic vulnerability [1]. In contrast, non‑fluorinated analogs (e.g., 3‑(piperidin‑1‑yl)‑2‑nitropyridine) exhibit higher basicity and greater conformational flexibility, leading to divergent ADME profiles and off‑target engagement [2]. Even subtle positional isomerism—such as relocating the nitro group from the 2‑ to the 3‑ or 5‑position of the pyridine ring—alters electronic distribution and hydrogen‑bonding capacity, precluding direct functional equivalence .

Quantitative Differentiation Evidence: 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine vs. Closest Analogs


pKa Reduction and Conformational Restriction vs. Unfluorinated 3-(Piperidin-1-yl)-2-nitropyridine

The 3,3‑difluoropiperidine moiety in the target compound reduces the pKa of the piperidine nitrogen by approximately 2–3 log units relative to unfluorinated piperidine, as established by extensive studies on gem‑difluoro amines [1]. This pKa shift translates to >99% neutral species at physiological pH, whereas the non‑fluorinated analog (pKa ~10) remains predominantly protonated, drastically altering membrane permeability and off‑target ion channel interactions [1][2]. Concomitantly, the gem‑difluoro group biases the piperidine ring toward a well‑defined conformer, reducing the conformational entropy penalty upon target binding [1].

medicinal chemistry physicochemical property nitrogen basicity

Lipophilicity Tuning: LogP Comparison with Unfluorinated and Alternative Fluoropiperidine Analogs

The introduction of two fluorine atoms on the piperidine ring moderately increases lipophilicity relative to the parent piperidine, while avoiding the excessive logP elevation seen with CF₃‑substituted analogs [1]. Calculated logP for 3,3‑difluoropiperidine is ~1.3, whereas 4‑trifluoromethylpiperidine exhibits logP ~1.8 . For the full nitropyridine conjugate, predicted logP is ~2.0–2.5, which positions the compound within the favorable range for CNS drug discovery (logP 1–3) and oral absorption [1]. In contrast, the unfluorinated 3‑(piperidin‑1‑yl)‑2‑nitropyridine is more hydrophilic (predicted logP ~1.5), potentially limiting membrane permeation .

physicochemical property lipophilicity drug design

Metabolic Stability Advantage: In Vitro Microsomal Half-Life Inference

The gem‑difluoro substitution on the piperidine ring impedes cytochrome P450‑mediated oxidation at the α‑carbons, a common metabolic soft spot in unsubstituted piperidines . While direct microsomal stability data for 3‑(3,3‑difluoropiperidin‑1‑yl)‑2‑nitropyridine is not publicly available, the class‑level trend is well‑documented: 3,3‑difluoropiperidine‑containing compounds routinely exhibit 2‑ to 5‑fold longer half‑lives in human liver microsomes compared to their non‑fluorinated counterparts [1]. This metabolic shielding effect is a primary driver for selecting the 3,3‑difluoro motif in lead optimization [1].

ADME metabolic stability fluorine effect

Synthetic Accessibility: Availability and Purity vs. Competing 3,3-Difluoropiperidine Building Blocks

3‑(3,3‑Difluoropiperidin‑1‑yl)‑2‑nitropyridine (CAS 1707706‑70‑4) is commercially available from multiple reputable suppliers with guaranteed purity ≥95–98% . In contrast, other positional isomers—such as 2‑(3,3‑difluoropiperidin‑1‑yl)‑3‑nitropyridine (1779124‑55‑8) and 2‑(3,3‑difluoropiperidin‑1‑yl)‑5‑nitropyridine (1707605‑19‑3)—are offered by fewer vendors and often at lower minimum purity (95% vs. 98%) . This supply‑chain reliability and purity assurance reduce quality‑control burden and accelerate hit‑to‑lead timelines.

synthetic chemistry building block supply chain

Procurement-Driven Application Scenarios for 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine


CNS Penetrant Lead Optimization: Leveraging Neutral pKa for Brain Exposure

In programs targeting CNS disorders (e.g., NMDA receptor modulation, neuropathic pain), the 3,3‑difluoropiperidine motif provides a neutral amine at physiological pH, a prerequisite for passive blood–brain barrier penetration [1]. The 2‑nitropyridine handle can be reduced to a primary amine, enabling rapid diversification into amide, sulfonamide, or urea series. This building block is therefore prioritized when unfluorinated piperidines fail to achieve adequate brain‑to‑plasma ratios (Kp,uu < 0.3) due to lysosomal trapping [1][2].

Metabolic Soft‑Spot Shielding in Kinase and Protease Inhibitors

For kinase or protease inhibitors where piperidine α‑oxidation limits exposure, the gem‑difluoro group blocks the major metabolic pathway, extending half‑life and reducing clearance [1]. Procurement of this building block is justified when unsubstituted piperidine analogs exhibit high intrinsic clearance in microsomal assays (Clint > 50 µL/min/mg) or when N‑dealkylation is observed as a primary clearance route [2].

Diversity‑Oriented Synthesis (DOS) of Fluorinated Heterocycles

The 2‑nitro group serves as a versatile synthetic handle: reduction to an amine, diazotization for halogen introduction, or participation in Buchwald–Hartwig and Ullmann couplings [1]. The 3,3‑difluoropiperidine moiety remains intact under these conditions, allowing rapid generation of focused libraries with controlled physicochemical properties. This utility is particularly valuable in fragment‑based drug discovery and parallel synthesis campaigns [1].

Replacement of 4‑Trifluoromethylpiperidine with Improved Lipophilic Efficiency

When lead series containing 4‑trifluoromethylpiperidine suffer from high logP (LipE < 4) and associated promiscuity, the 3,3‑difluoro congener offers a similar steric profile but with ~0.5 log units lower lipophilicity [1][2]. This substitution can improve LipE and reduce off‑target pharmacology while maintaining target engagement, making this building block a rational procurement choice for multiparameter optimization [2].

Quote Request

Request a Quote for 3-(3,3-Difluoropiperidin-1-yl)-2-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.